![molecular formula C8H15N3O B595538 2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one CAS No. 1256642-93-9](/img/structure/B595538.png)
2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
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Description
Scientific Research Applications
Marine Macrolides Synthesis
This compound plays a crucial role in the synthesis of marine macrolides . A sailboat-shaped 20-membered macrolide, named gibbosolide A, features a rare cis-fused 2-methylhexahydro-2H-furo[3,2-b]pyran motif . This compound was obtained from the South China Sea dinoflagellate, Amphidinium gibbosum .
Activation of Human Farnesoid–X–Receptor
The compound displays activation effects on the human farnesoid–X–receptor within the concentration range of 200.0 nM to 2.0 μM . This could have potential implications in the field of pharmacology and drug development.
Late-stage Cyclization Mechanisms
The compound is involved in late-stage cyclization mechanisms . This is particularly important in the field of organic chemistry, where understanding cyclization mechanisms can aid in the synthesis of complex molecules.
Determination of Absolute Configurations
The compound is used in ozonolysis of the carbon–carbon double bonds combined with the modified Mosher’s ester method. This is a useful approach for the unambiguous determination of absolute configurations of hydroxy-bearing carbon stereocenters within the complex macrolide core .
properties
IUPAC Name |
2-methyl-4,6,7,8,9,9a-hexahydro-3H-pyrazino[1,2-a]pyrazin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-10-4-5-11-3-2-9-6-7(11)8(10)12/h7,9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQERSHFVJCXUDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2CCNCC2C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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